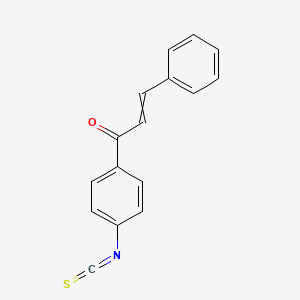
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming thioureas, carbamates, or thiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Amines, alcohols, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thioureas, carbamates, thiocarbamates.
Applications De Recherche Scientifique
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also used in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their activity. The compound can also induce oxidative stress and apoptosis in cancer cells, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Similar in structure but lacks the phenylprop-2-en-1-one moiety, making it less versatile in certain applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity and applications compared to this compound.
Benzyl isothiocyanate: Another related compound with distinct biological activities and uses.
Propriétés
Numéro CAS |
94397-86-1 |
|---|---|
Formule moléculaire |
C16H11NOS |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
1-(4-isothiocyanatophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NOS/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)17-12-19/h1-11H |
Clé InChI |
SQRSDEXRELZAIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


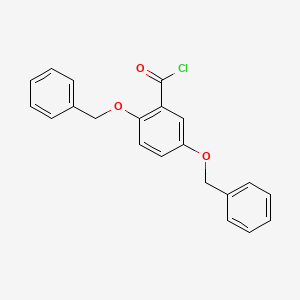
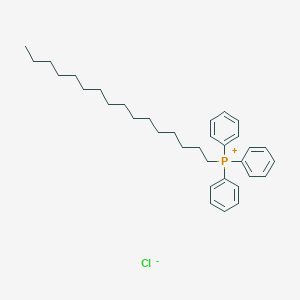
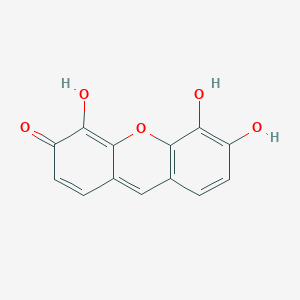
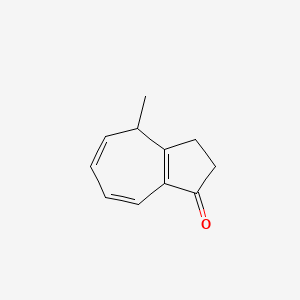
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
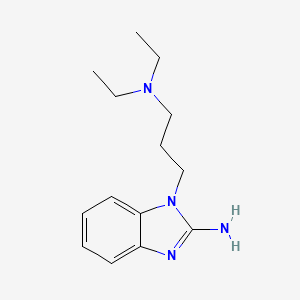
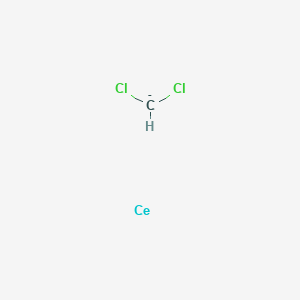
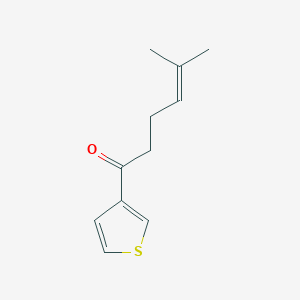
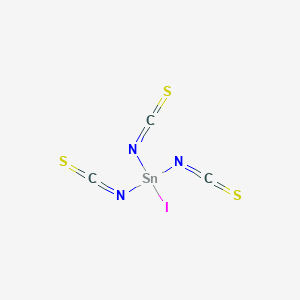
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

